molecular formula C23H21N3O6S B11592339 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

Cat. No.: B11592339
M. Wt: 467.5 g/mol
InChI Key: BCNOKFATLFOGAQ-JAIQZWGSSA-N
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Description

4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, substituted with various functional groups such as methoxy, ethoxy, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and thiazole precursors. The synthetic route may involve the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via cycloaddition reactions, often using azides and alkynes.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or hydroxyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies.

    Medicine: The compound may serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors. The presence of the thiazole and triazole rings suggests potential interactions with nucleic acids or proteins, which could lead to inhibition of enzyme activity or modulation of signaling pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

    Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure.

Uniqueness

4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is unique due to its combination of thiazole and triazole rings, along with the specific functional groups attached to these rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a complex organic compound characterized by the presence of thiazole and triazole ring systems. These heterocyclic compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a detailed examination of existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O5SC_{21}H_{20}N_{4}O_{5}S with a molecular weight of approximately 420.47 g/mol. The compound features significant functional groups that contribute to its biological activities.

PropertyValue
Molecular FormulaC21H20N4O5S
Molecular Weight420.47 g/mol
IUPAC NameThis compound
InChI KeyPINNTYBNJKYNMF-YVLHZVERSA-N

Biological Activity Overview

Research has indicated that compounds containing thiazole and triazole moieties exhibit a range of biological activities:

  • Antimicrobial Activity : Many thiazole and triazole derivatives have shown promising antimicrobial effects against various pathogens. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth and exhibit antifungal properties comparable to standard treatments .
  • Anticancer Properties : Several derivatives have been evaluated for their anticancer potential. The mechanism often involves the inhibition of specific kinases or other molecular targets within cancer cells. For example, related triazole compounds have shown significant cytotoxicity against human cancer cell lines with IC50 values indicating strong activity .
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory activity associated with thiazole and triazole derivatives. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Antimicrobial Studies

In a comparative study of various thiazole derivatives, it was found that certain substitutions on the thiazole ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound under investigation showed comparable efficacy to established antibiotics .

Anticancer Activity

A series of synthesized triazole derivatives were tested against colon cancer cell lines (HCT 116). One derivative exhibited an IC50 value of 4.36 μM, indicating potent anticancer activity . Molecular docking studies suggested that these compounds may inhibit CDK2 kinase activity, a critical regulator in cell cycle progression.

Anti-inflammatory Research

Another study evaluated the anti-inflammatory properties of similar thiazole derivatives using an animal model of inflammation. The results indicated a significant reduction in edema compared to control groups treated with standard nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing cellular signaling pathways related to inflammation and cancer progression.

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

[4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C23H21N3O6S/c1-5-31-19-10-14(6-8-17(19)32-13(2)27)11-20-22(28)26-23(33-20)24-21(25-26)15-7-9-16(29-3)18(12-15)30-4/h6-12H,5H2,1-4H3/b20-11-

InChI Key

BCNOKFATLFOGAQ-JAIQZWGSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC(=O)C

Origin of Product

United States

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